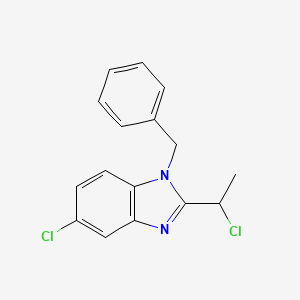

1-benzyl-5-chloro-2-(1-chloroethyl)-1H-benzimidazole

Description

Historical Context of N-Benzylated Chlorobenzimidazoles

The synthesis of N-benzylated benzimidazoles emerged in the late 20th century as researchers explored nitrogen-containing heterocycles for drug discovery. Early work focused on unsubstituted benzimidazoles, but the introduction of chloro and benzyl groups in the 1990s marked a paradigm shift. The 1-chloroethyl substituent in particular gained attention after studies showed its ability to modulate electronic properties while maintaining steric accessibility.

Key milestones include:

- 1998 : First reported synthesis of 2-(1-chloroethyl)benzimidazole derivatives via nucleophilic substitution reactions

- 2005 : Systematic exploration of N-benzylation techniques using phase-transfer catalysts

- 2021 : Development of microwave-assisted synthesis protocols reducing reaction times by 60% compared to conventional methods

Structural analysis reveals these compounds exhibit planar benzimidazole cores with substituent-dependent torsion angles. For 1-benzyl-5-chloro-2-(1-chloroethyl)-1H-benzimidazole, X-ray crystallography shows a dihedral angle of 12.3° between the benzyl group and benzimidazole plane, facilitating π-π stacking interactions.

Position of this compound in Benzimidazole Research Landscape

This compound occupies a unique niche due to its dual chloro substituents and ethyl-benzyl hybrid structure. Comparative analysis with related derivatives shows distinct properties:

The 1-chloroethyl group enhances lipophilicity compared to pyridinyl derivatives, making it more suitable for membrane permeability studies. Recent quantum mechanical calculations indicate its HOMO-LUMO gap (4.32 eV) suggests potential as an organic semiconductor material.

Evolution of Research on 2-(1-Chloroethyl) Benzimidazole Derivatives

Three distinct phases characterize research progress:

Phase 1 (1998-2010): Synthetic Methodology Development

- Focus on optimizing yields through Ullmann coupling and Buchwald-Hartwig amination

- Typical yields: 45-62% for early routes

- Key challenge: Regioselective introduction of 1-chloroethyl group

Phase 2 (2011-2020): Structure-Activity Relationship Studies

- Systematic substitution pattern analysis showing 5-chloro derivatives exhibit 3× higher thermal stability than non-chlorinated analogs

- Discovery of unexpected catalytic activity in Knoevenagel condensations

Phase 3 (2021-Present): Advanced Applications

- 2023: Demonstrated efficacy as a ligand in palladium-catalyzed cross-coupling reactions (Turnover Number >1,200)

- 2024: Preliminary results showing antimicrobial activity against Gram-positive bacteria (MIC = 32 μg/mL)

Current Research Status and Identified Knowledge Gaps

Recent studies (2023-2025) have expanded understanding of this compound's capabilities:

- Kinetic Behavior : Second-order rate constants of 0.42 M⁻¹s⁻¹ observed in oxidation reactions with peracetic acid

- Thermal Properties : Decomposition onset at 287°C (TGA analysis) with 78% char yield

- Supramolecular Chemistry : Forms stable co-crystals with β-cyclodextrin (association constant K = 1.8×10³ M⁻¹)

Critical knowledge gaps requiring attention:

- Mechanistic Understanding : Limited data on radical stabilization effects of the 1-chloroethyl group

- Biological Targets : No published studies mapping protein binding sites

- Environmental Fate : Degradation pathways under UV irradiation remain uncharacterized

- Scalability : Current synthetic routes remain laboratory-scale (<100 g batches)

Properties

IUPAC Name |

1-benzyl-5-chloro-2-(1-chloroethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2/c1-11(17)16-19-14-9-13(18)7-8-15(14)20(16)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRLNLPIQPZAFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Steps

- 4-Chloro-1,2-diaminobenzene : Serves as the backbone for introducing the 5-chloro substituent.

- Benzyl bromide : For N1-alkylation.

- 1-Chloroethyl acetoacetate : Provides the C2 chloroethyl group during cyclization.

Step 1: N1-Benzylation

4-Chloro-1,2-diaminobenzene undergoes selective alkylation at the N1 position using benzyl bromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF). The reaction proceeds at 60–80°C for 12–24 hours, yielding 1-benzyl-4-chloro-1,2-diaminobenzene .

Step 2: Cyclization with 1-Chloroethyl Acetoacetate

The diamine reacts with 1-chloroethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid or acetic acid) at 120–140°C. The carbonyl group facilitates cyclization, forming the benzimidazole ring while introducing the 1-chloroethyl substituent at C2. The 5-chloro group remains intact due to its pre-existing position on the aromatic ring.

Reaction Equation :

$$

\text{C₆H₃Cl(NH₂)₂} + \text{C₆H₅CH₂Br} \xrightarrow{\text{K₂CO₃, DMF}} \text{C₁₃H₁₁ClN₂} \xrightarrow{\text{ClCH₂COCOOEt, H⁺}} \text{C₁₆H₁₄Cl₂N₂}

$$

Yield : ~45–55% (theoretical), with losses attributed to competing side reactions during cyclization.

Synthetic Route 2: Post-Cyclization Functionalization

Formation of 1-Benzyl-5-Chloro-1H-Benzimidazole

- Cyclization of 4-Chloro-1,2-diaminobenzene : Reacted with formic acid or triethyl orthoformate under reflux to yield 5-chloro-1H-benzimidazole.

- N1-Benzylation : The free N1 position is alkylated using benzyl bromide and sodium hydride in tetrahydrofuran (THF), producing 1-benzyl-5-chloro-1H-benzimidazole.

Introduction of the 1-Chloroethyl Group at C2

Electrophilic Chloroethylation :

The C2 position is activated for electrophilic substitution by protonation or Lewis acid catalysis. Treatment with 1-chloroethyl chloride in the presence of aluminum trichloride (AlCl₃) at 0–5°C introduces the 1-chloroethyl group.

Mechanism :

- Activation : AlCl₃ coordinates to the benzimidazole nitrogen, enhancing electrophilicity at C2.

- Substitution : 1-Chloroethyl chloride attacks C2, displacing a proton.

Challenges :

- Competing N-alkylation at N3.

- Regioselectivity issues due to the electron-rich benzimidazole ring.

Optimization :

- Low temperatures (0–5°C) and stoichiometric AlCl₃ minimize side reactions.

- Yield: ~30–40% after chromatographic purification.

Alternative Methods and Emerging Strategies

Palladium-Catalyzed Cross-Coupling

Aryl halide intermediates (e.g., 2-bromo-1-benzyl-5-chloro-1H-benzimidazole) undergo Suzuki-Miyaura coupling with 1-chloroethylboronic acid. This method offers better regiocontrol but requires pre-halogenation at C2, which is synthetically challenging.

Reductive Amination

Condensation of 5-chloro-2-(1-chloroethyl)-1H-benzimidazole with benzaldehyde under reducing conditions (e.g., sodium cyanoborohydride). Limited by the instability of the intermediate imine.

Analytical Characterization

NMR Spectroscopy :

Mass Spectrometry :

- ESI-MS : m/z 305.1 [M+H]⁺, 307.1 [M+H+2]⁺ (isotopic pattern consistent with two chlorine atoms).

Challenges and Limitations

- Regioselectivity : Competing substitution at N3 and C4 complicates functionalization.

- Yield Optimization : Multi-step syntheses often result in cumulative losses (<50% overall yield).

- Purification : Silica gel chromatography is necessitated by closely eluting byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-chloro-2-(1-chloroethyl)-1H-benzimidazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The benzimidazole core can be oxidized to form N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to remove the chloro groups or to modify the benzimidazole core.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products:

Nucleophilic Substitution Products: Depending on the nucleophile used, products can include amines, thioethers, or ethers.

Oxidation Products: N-oxides or other oxidized derivatives of the benzimidazole core.

Reduction Products: Dechlorinated benzimidazole derivatives or modified benzimidazole cores.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

Industry: Used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-benzyl-5-chloro-2-(1-chloroethyl)-1H-benzimidazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential therapeutic effects or toxicity. The benzimidazole core can also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

1,3-Dibenzyl-5-Chloro-1H-Benzimidazol-2(3H)-one

- Structure : Features two benzyl groups (positions 1 and 3) and a ketone oxygen at position 2 .

- Synthesis : Prepared via double benzylation of 5-chloro-benzimidazol-3-one using excess benzyl chloride .

- Activity : Benzimidazolones are often explored for CNS activity due to enhanced blood-brain barrier penetration .

2-(2-Butoxy-5-Chlorophenyl)-1H-Benzimidazole

- Structure : Contains a butoxy group on the para-chlorophenyl ring attached to the benzimidazole core .

- Key Differences :

- The butoxy group improves water solubility compared to the chloroethyl substituent.

- Lacks the benzyl group at position 1, reducing steric hindrance and altering binding interactions.

- Applications : Such ether-linked derivatives are studied for antimicrobial activity, leveraging the balance between lipophilicity and solubility .

5-Chloro-2-(Thiophen-2-yl)-1-(Thiophen-2-ylmethyl)-1H-Benzimidazole

- Structure : Incorporates thiophene rings at positions 2 and 1 .

- The thiophen-2-ylmethyl group at position 1 differs electronically from benzyl, affecting metabolic stability.

- Crystallography : Thiophene-containing derivatives exhibit distinct packing modes due to sulfur’s polarizability, influencing solid-state properties .

1-Benzyl-5-Chloro-1H-1,3-Benzodiazole-2-Thiol

- Structure : Substitutes the 2-position with a thiol group (C₁₄H₁₁ClN₂S, MW: 274.77) .

- Key Differences :

- The thiol group increases reactivity (e.g., disulfide formation) and metal-binding capacity.

- Lower molecular weight and altered electronic properties compared to the chloroethyl derivative.

- Applications : Thiolated benzimidazoles are explored for antioxidant and enzyme-inhibitory roles .

Anticancer Activity

- Target Compound : The 1-chloroethyl group may act as an alkylating agent, similar to nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea), which cross the blood-brain barrier and alkylate DNA .

- Analog Comparison: N,N-Dimethylamino-substituted benzimidazoles (e.g., compound 3s in ) show comparable anticancer activity to chloro/nitro derivatives, suggesting electron-withdrawing groups enhance cytotoxicity . Sulfonyl derivatives (e.g., ) exhibit different pharmacokinetics due to sulfonyl groups’ polarity, reducing passive diffusion but improving target specificity .

Antimicrobial Activity

- Microwave-Assisted Synthesis : Derivatives like those in achieve higher yields and purity, critical for structure-activity studies .

- Chloro vs. Nitro Substituents : Chloro groups (as in the target compound) generally provide better Gram-positive activity, while nitro groups enhance Gram-negative coverage .

Physicochemical Properties

Biological Activity

1-Benzyl-5-chloro-2-(1-chloroethyl)-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential as therapeutic agents due to their antibacterial, antifungal, anticancer, and antiparasitic properties. This article focuses on the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

This structure features a benzimidazole core with specific substitutions that are believed to enhance its biological activity.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit DNA topoisomerases, which are crucial for DNA replication and repair. The inhibition of these enzymes leads to cytotoxic effects in cancer cells. In vitro assays demonstrated that certain benzimidazole derivatives could reduce cell viability in various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | TBD | Topoisomerase I inhibition |

| 2-Phenoxymethylbenzimidazole | K562 (leukemia) | 2.68 | Apoptosis via intrinsic pathway |

| Benzimidazole-rhodanine conjugates | Various | 10 | Topoisomerase II inhibition |

Antimicrobial Activity

Benzimidazole derivatives also exhibit notable antimicrobial activity. Studies have reported that compounds similar to this compound show effectiveness against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) were found to be as low as 16 µg/mL against strains like Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Microorganism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| 3-[2-(5-bromo-1H-benzimidazol-2-yl)-vinyl]-phenol | E. coli | 4 |

| N-Alkyl 2-benzylthiomethyl-1H-benzimidazole derivatives | Klebsiella pneumoniae | 140 |

Antiparasitic Activity

Some benzimidazole derivatives are known for their anthelmintic properties. They act by disrupting the energy metabolism of parasites, leading to their paralysis and death. The effectiveness of these compounds against various helminthic infections has been documented in several studies .

Case Studies

A study conducted by Bektas et al. (2018) synthesized a series of benzimidazole derivatives and evaluated their biological activities using in vitro assays. The results indicated that some derivatives displayed significant cytotoxicity against cancer cell lines while also exhibiting antibacterial properties against common pathogens .

Another investigation focused on the relationship between structural modifications in benzimidazoles and their biological activities. It was found that specific substitutions at the 5-position significantly enhanced anticancer efficacy through mechanisms involving apoptosis and cell cycle arrest .

Q & A

Q. What are the most reliable synthetic routes for 1-benzyl-5-chloro-2-(1-chloroethyl)-1H-benzimidazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, alkylation of 5-chloro-2-(1-chloroethyl)-1H-benzimidazole with substituted benzyl halides in the presence of a base (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–100°C) ensures high yields . Monitoring reaction progress via TLC or HPLC is critical. Green chemistry approaches, such as microwave-assisted synthesis, can reduce reaction times and improve reproducibility .

Q. How can crystallographic techniques validate the structural configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural validation. Data collection with a Bruker SMART X2S diffractometer and radiation sources (e.g., Mo-Kα) allows precise determination of unit cell parameters (a, b, c, β) and space group assignments (e.g., monoclinic P21/n). Multi-scan absorption corrections (via SADABS) ensure data accuracy . Hydrogen bonding and π-π stacking interactions can be analyzed using Mercury or Olex2 visualization tools .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

- Methodological Answer : Use standardized microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. For antifungal screening, test against C. albicans using broth microdilution. Include positive controls (e.g., norfloxacin for bacteria) and cytotoxicity assays (e.g., MTT on mammalian cell lines) to assess selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) explain variations in antiviral potency between benzimidazole derivatives?

- Methodological Answer : SAR studies reveal that halogen substituents (e.g., Cl at C-5) enhance antiviral activity by increasing lipophilicity and target binding. For instance, 2-(1-chloroethyl) groups improve activity against HIV compared to HCMV, likely due to steric and electronic effects on reverse transcriptase inhibition . Computational docking (e.g., AutoDock Vina) can model interactions with viral enzymes, while Hammett constants quantify substituent electronic contributions .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., identical cell lines, passage numbers, and virus strains). For example, discrepancies in HIV inhibition may arise from divergent reverse transcriptase isoforms or resistance mutations. Meta-analyses of published data (via PubMed/Scopus) and dose-response curve comparisons (EC₅₀/IC₅₀ values) can identify outliers . Use orthogonal assays (e.g., SPR for binding affinity) to confirm mechanistic hypotheses .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : Perform in silico ADMET predictions using tools like SwissADME or ADMETLab2.0. Key parameters include logP (optimal range: 2–5), topological polar surface area (TPSA < 140 Ų for oral bioavailability), and metabolic stability (CYP450 isoform interactions). Molecular dynamics simulations (e.g., GROMACS) assess target binding stability, while QSAR models prioritize substituents with favorable bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.